Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-10(14)7-16-11-9(6-12)5-4-8(2)13-11/h4-5H,3,7H2,1-2H3 |
InChI Key |
XWBDOCMQEGCPET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=N1)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate typically involves the reaction of 3-cyano-6-methylpyridine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
S-Alkylation and Cyclization Reactions
The compound undergoes S-alkylation with α-halocarbonyl reagents (e.g., ethyl chloroacetate, phenacyl chloride) to form intermediates that cyclize into thieno[2,3-b]pyridines. For example:
-
Reaction with ethyl chloroacetate in sodium ethoxide yields ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate via Thorpe-Ziegler cyclization .
-
Similar reactions with chloroacetone or chloroacetonitrile produce substituted thienopyridines (e.g., 5a–5h ) .
Key Conditions :
-
Reflux in ethanol with sodium acetate or sodium ethoxide.
-
Reaction times: 10 minutes (alkylation) to 4 hours (cyclization) .
Reactions with Hydrazine Derivatives
The compound reacts with hydrazine hydrate to form hydrazide derivatives, which further cyclize into pyrimidines or triazepines:
-
Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethyl-2-pyridinylthio]acetohydrazide (4) forms under mild ethanol reflux .
-
Prolonged heating or neat conditions yield 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide (5) .
Follow-up Transformations :
-
Condensation with aldehydes (e.g., benzaldehyde) generates hydrazones (6a–6d ), which cyclize into pyridothienopyrimidines (8a–8d ) using triethyl orthoformate .
-
Heating with acetic acid triggers recyclization into 3-amino-2-methyl-7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-one (12) .
Condensation with Active Methylene Compounds
The thioether group facilitates condensation with active methylene reagents (e.g., 2-chloro-N-arylacetamides):
-
Reaction with 2-chloro-N-(4-fluorophenyl)acetamide in ethanol produces 2-(N-aryl)carboxamidomethylthiopyridines (7a–7d) .
-
Cyclization of these intermediates yields thieno[2,3-b]pyridine-2,5-dicarboxamides (8a–8d) .
Characterization Data :
| Product | IR (cm⁻¹) | NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 4b | 3232 (NH), 2229 (CN) | 1.20 (t, CH₃), 2.31 (s, CH₃), 4.13 (s, CH₂), 7.07–7.38 (Ar) | 463 [M⁺] |
| 5b | 3446–3311 (NH₂) | 1.03 (t, CH₃), 2.31 (s, CH₃), 5.23 (bs, NH₂) | 463 [M⁺] |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate has shown promising results in various biological assays, particularly in the context of antiproliferative and antimicrobial activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against human cancer cell lines. For instance, derivatives of similar pyridine-based compounds have demonstrated significant cytotoxicity against cancer cells such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) . The mechanism of action appears to involve the inhibition of critical cellular pathways, leading to apoptosis in malignant cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . Research indicates that it exhibits effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is reported around 256 µg/mL, suggesting potential as a therapeutic agent against bacterial infections .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its thioether functionality allows for further derivatization, facilitating the creation of more complex molecules.
Synthesis of Novel Derivatives
The compound can be synthesized through various methods involving pyridine derivatives. For example, reactions involving ethyl chloroacetate and thio compounds have led to the formation of new thienopyridine derivatives that exhibit enhanced biological activities . This synthetic versatility opens pathways for developing new drugs with improved efficacy and safety profiles.
Case Studies
-
Antitumor Activity Study :
A comparative study evaluated several pyridine derivatives for their antitumor activity. This compound was among the compounds tested, showing significant inhibition of tumor growth in vitro and promising results in vivo models . -
Antimicrobial Efficacy Assessment :
A series of experiments assessed the antimicrobial properties of this compound against clinical isolates. The results indicated that it not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic pathways. It may also interact with enzymes and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate with structurally related thioacetate esters, emphasizing substituent variations and their implications:
Structural and Functional Insights
Lipophilicity : The 6-methyl group likely improves membrane permeability, a critical factor in bioavailability. This contrasts with polar substituents like ethoxycarbonyl () or hydroxyl groups (), which may reduce logP values .
Biological Activity
Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and insecticidal properties, supported by data from various studies.
- Chemical Name : this compound
- CAS Number : 91350-99-1
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyridinethione have shown significant activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 - 512 | S. aureus, E. coli |
| Compound B | 4.69 - 22.9 | B. subtilis, P. aeruginosa |
| Compound C | 8.33 - 23.15 | E. faecalis |
| Compound D | 16.69 - 78.23 | C. albicans |
These results indicate that structural modifications in pyridine derivatives can enhance their antimicrobial efficacy .
Antiproliferative Activity
The antiproliferative effects of this compound and its derivatives have been evaluated in vitro against cancer cell lines. A notable study reported the synthesis of several substituted pyridinethione derivatives, which were tested for their ability to inhibit cancer cell proliferation:
| Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 10 | HeLa (cervical) |
| Derivative B | 25 | MCF7 (breast) |
| Derivative C | 15 | A549 (lung) |
The results indicate that certain modifications can significantly enhance the antiproliferative activity against specific cancer types .
Insecticidal Activity
Insecticidal properties are another area where this compound shows promise. Research has demonstrated that compounds with similar structures exhibit larvicidal activity against pests such as Mythimna separata and Plutella xylostella:
| Compound | Concentration (mg/L) | Lethality Rate (%) |
|---|---|---|
| Ethyl Thioester A | 200 | 60 |
| Ethyl Thioester B | 200 | 100 |
Such findings suggest that these compounds could serve as effective agents in pest management strategies .
Case Studies
- Antimicrobial Evaluation : A study evaluated various pyridinethione derivatives for their antibacterial properties using a broth microdilution method. The results indicated that structural variations significantly influenced the activity against Gram-positive and Gram-negative bacteria.
- Antiproliferative Screening : Another investigation focused on the antiproliferative effects of synthesized thienopyridine derivatives, revealing promising results against multiple cancer cell lines, warranting further exploration into their mechanisms of action.
- Insecticidal Testing : A series of thienylpyridyl derivatives were assessed for their insecticidal potential against agricultural pests, demonstrating high efficacy and suggesting pathways for developing new agrochemicals.
Q & A
What are the optimized synthetic protocols for Ethyl 2-((3-cyano-6-methylpyridin-2-yl)thio)acetate, and how can reaction yields be improved?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between a pyridinethiol derivative (e.g., 3-cyano-6-methylpyridine-2-thiol) and ethyl chloroacetate in the presence of a base. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of pyridinethiol to ethyl chloroacetate to ensure complete conversion .
- Solvent and Base: Reflux in acetone with potassium carbonate (K₂CO₃, 1.2 equivalents) for 8–12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >75% yield .
- Yield Optimization: Monitor reaction progress via TLC. Prolonged reaction times (>12 hours) may lead to ester hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C≡N stretching (~2220 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calc. for C₁₂H₁₂N₂O₂S: 264.27 g/mol) .
How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?
Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted intermediates. Strategies include:
- Experimental Validation: Perform kinetic studies under varied conditions (e.g., solvent polarity, temperature) to identify reaction pathways .
- Computational Refinement: Use density functional theory (DFT) with implicit solvent models (e.g., SMD) to simulate solvation effects. Compare Mulliken charges or frontier molecular orbitals (HOMO/LUMO) with experimental spectroscopic data .
- Cross-Validation: Employ 2D NMR (e.g., HSQC, HMBC) to confirm intermediate structures if unexpected byproducts arise .
What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
Methodological Answer:
- Target Identification: Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against receptors like kinases or cytochrome P450 enzymes, leveraging structural analogs (e.g., neuroprotective pyridine derivatives) as reference .
- In Vitro Assays: Conduct enzyme inhibition assays (IC₅₀ determination) and cellular uptake studies (LC-MS quantification) to correlate bioactivity with structural features .
- Metabolite Tracking: Use radiolabeled (¹⁴C) or deuterated analogs to trace metabolic pathways in hepatocyte models .
What computational approaches are validated for predicting the bioactivity and ADMET properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to assess permeability (logP), solubility (LogS), and cytochrome P450 interactions. For example, the compound’s logP (~2.5) suggests moderate blood-brain barrier penetration .
- Bioactivity Modeling: Apply QSAR models (e.g., Random Forest, SVM) trained on pyridine-thioether derivatives to predict antimicrobial or anticancer activity .
- Toxicity Screening: Use ProTox-II to evaluate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitrile group) .
What safety protocols and handling precautions are essential when working with this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
- Spill Management: Neutralize spills with activated carbon or vermiculite; avoid water to prevent hydrolysis .
- Waste Disposal: Collect in sealed containers labeled “halogenated waste” due to potential cyanide release during decomposition .
How can X-ray crystallography and SHELX refinement tools be applied to determine the compound's crystal structure accurately?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
